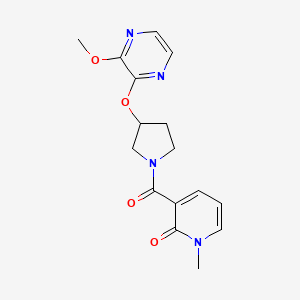
N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves multistep synthetic routes . For example, a series of 4- (1 H -1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the formation of hydrogen bonds and dipole interactions with the biological receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, some synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .Aplicaciones Científicas De Investigación
Drug Discovery
1,2,3-Triazoles, including the compound , serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing novel pharmaceutical agents. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market, such as the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .
Organic Synthesis
Researchers have explored various synthetic methodologies for preparing 1,2,3-triazoles. Notably, the “click chemistry” approach has gained prominence. This method allows efficient and straightforward synthesis of 1,2,3-triazoles by combining azides and alkynes. The resulting triazole derivatives find applications beyond drug discovery, including in polymer chemistry and materials science .
Supramolecular Chemistry
1,2,3-Triazoles participate in supramolecular interactions due to their unique structural features. Researchers have used them to construct functional materials, host-guest complexes, and molecular assemblies. These applications contribute to the field of supramolecular chemistry .
Bioconjugation
The compound’s 1,2,3-triazole motif plays a crucial role in bioconjugation strategies. Researchers use it to link biomolecules (such as proteins, peptides, or nucleic acids) to other entities, enabling targeted drug delivery, imaging, and diagnostics .
Chemical Biology
1,2,3-Triazoles find applications in chemical biology, where they serve as versatile tools for probing biological processes. Researchers use them as bioorthogonal handles for labeling biomolecules selectively. These applications aid in understanding cellular functions and interactions .
Fluorescent Imaging
The compound’s 1,2,3-triazole core can be functionalized with fluorescent tags. Researchers exploit this property for live-cell imaging, tracking specific cellular components, and visualizing biological events with high sensitivity .
Mecanismo De Acción
Target of Action
The primary target of N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is the aromatase enzyme . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through hydrogen bonds . These interactions lead to the inhibition of the enzyme, thereby disrupting estrogen biosynthesis .
Biochemical Pathways
The inhibition of the aromatase enzyme disrupts the estrogen biosynthesis pathway . This disruption can lead to a decrease in the proliferation of estrogen-dependent cancer cells, such as those found in certain types of breast cancer .
Result of Action
The compound exhibits potent inhibitory activities against cancer cell lines . For instance, it has shown promising cytotoxic activity against the Hela cell line . Furthermore, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis .
Safety and Hazards
Direcciones Futuras
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity. Future research is likely to focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
Propiedades
IUPAC Name |
N-(2-phenylethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(17-9-8-12-4-2-1-3-5-12)13-6-7-14(20-19-13)21-11-16-10-18-21/h1-7,10-11H,8-9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBEXPKLXUKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2911365.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2911369.png)

![N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2911371.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2911372.png)
![N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2911373.png)




![9-(4-bromophenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911382.png)
![2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2911385.png)